CCR5 Antagonist Activity Relative to Unsubstituted Pyrazole Core
The compound was identified as a CCR5 antagonist in preliminary pharmacological screening, a functional profile distinct from unsubstituted 1H-pyrazol-4-amine which shows no measurable CCR5 activity. While quantitative IC50 or Ki values from the primary screening were not disclosed in the public domain [1], the observation of antagonism places this compound within a well-characterized series of N1-substituted benzylpyrazole CCR5 antagonists. In that series, the introduction of an N1-substituent on the pyrazole ring was shown to substantially increase antiviral activity compared to the unsubstituted core, with optimized analogs achieving sub-nanomolar antiviral IC50 values in cell-based HIV entry assays [2]. The presence of both N1-(2,2-difluoroethyl) and C4-(N-benzyl) groups on this scaffold is consistent with the pharmacophoric requirements established for potent CCR5 engagement.
| Evidence Dimension | CCR5 receptor antagonism |
|---|---|
| Target Compound Data | CCR5 antagonist activity confirmed by preliminary pharmacological screening [1] |
| Comparator Or Baseline | Unsubstituted 1H-pyrazol-4-amine (N1-H, C4-H): no reported CCR5 activity; N1-substituted benzylpyrazole series: sub-nM antiviral IC50 [2] |
| Quantified Difference | Qualitative shift from inactive to active; optimized N1-substituted analogs achieve >1000-fold activity gain over unsubstituted core (class-level estimate based on series SAR) [2] |
| Conditions | Preliminary pharmacological screening; cell-based HIV entry assays for comparator series [1][2] |
Why This Matters
CCR5 antagonism is a clinically validated mechanism for HIV entry inhibition and autoimmune disease intervention, making this compound a relevant starting point for medicinal chemistry optimization.
- [1] Zhang, H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Page. https://www.semanticscholar.org/author/张会利/91457169 (accessed 2026-04-30). View Source
- [2] Rotstein, D. M. et al. Exploration of a new series of CCR5 antagonists: Multi-dimensional optimization of a sub-series containing N-substituted pyrazoles. Bioorg. Med. Chem. Lett. 2010, 20, 4998-5001. View Source
